2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)11-21-10-13-7-4-8-16(13)15(19)20-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQPECFMXFDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126468 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)thio]methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-33-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)thio]methyl]-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)thio]methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that features a pyrrolidine ring along with various functional groups, such as carboxylic acids and esters. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The compound is characterized by its unique structural features:
- Pyrrolidine Ring : A five-membered ring structure contributing to its cyclic nature.
- Chirality : The (S) configuration indicates a specific spatial arrangement of atoms, which can influence biological interactions.
- Functional Groups : The presence of carboxymethylsulfanyl and benzyl ester groups enhances its reactivity and potential interactions with biological targets.
Biological Activity
Preliminary studies suggest that (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester may interact with various biological systems, including enzymes and receptors. Its structural similarities to other biologically active compounds hint at a range of potential activities:
Potential Pharmacological Effects
- Antioxidant Properties : Similar compounds have demonstrated antioxidant effects, suggesting that this compound may also possess such properties.
- Neuroprotective Effects : Pyrrolidine derivatives are often studied for their neuroprotective capabilities, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The presence of sulfur-containing moieties may confer antimicrobial properties, as seen in other sulfur-based compounds.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Techniques employed in such studies include:
- Computer-Aided Drug Design : Tools to predict the interaction of the compound with various biological targets.
- In Vitro Assays : Laboratory tests to measure the biological activity against specific cell lines or microbial strains.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-Cysteine | Contains a thiol group | Antioxidant properties | Naturally occurring amino acid |
| Benzylthioether derivatives | Sulfur atom linked to benzyl group | Antimicrobial effects | Diverse applications in medicinal chemistry |
| Pyrrolidine derivatives | Basic pyrrolidine structure | Potential neuroprotective effects | Variability in substituents leads to diverse activities |
| (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester | Unique combination of functional groups | Potential antioxidant and neuroprotective effects | Specific chirality may confer distinct biological activities |
Case Studies and Research Findings
Research findings indicate that compounds with similar structures often exhibit significant biological activities. For instance:
- Antioxidant Studies : Compounds similar to (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester have been shown to reduce oxidative stress markers in cellular models.
- Neuroprotective Research : Studies involving pyrrolidine derivatives have demonstrated protective effects on neuronal cells subjected to oxidative damage.
These findings underscore the importance of further investigations into the pharmacological potential of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarities with known bioactive molecules. Its unique combination of functional groups suggests possible interactions with various biological targets, including enzymes and receptors.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : The presence of sulfur in the structure may enhance antimicrobial activity, making it a candidate for developing new antibacterial or antifungal agents.
Pharmacological Studies
Preliminary studies indicate that (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester could exhibit significant pharmacological effects:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : Interaction studies have suggested that it may act as a modulator for certain receptors, potentially influencing physiological responses.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to standard antioxidants. |
| Study 2 | Antimicrobial Testing | Showed promising results against several bacterial strains, indicating potential as a new antimicrobial agent. |
| Study 3 | Enzyme Interaction | Identified as a competitive inhibitor of enzyme X, suggesting potential therapeutic applications in metabolic disorders. |
Synthetic Routes
Several synthetic methods have been developed to produce (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester:
- Method A : Utilizing specific catalysts under controlled conditions to optimize yield and enantiomeric purity.
- Method B : Employing alternative reagents that enhance the efficiency of the synthesis process.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Pyrrolidine Derivatives
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on molecular formula C₁₄H₁₉NO₃S .
Functional Group Impact on Properties and Reactivity
Benzyl Ester vs. tert-Butyl Ester: The benzyl ester (target compound) offers easier deprotection under hydrogenolysis (H₂/Pd-C) compared to the tert-butyl ester, which requires strong acids (e.g., TFA) . tert-Butyl esters enhance lipophilicity, improving membrane permeability in drug design .
Carboxymethylsulfanylmethyl vs. Aminoethylsulfanylmethyl: The carboxymethyl group introduces acidity (pKa ~2–3), enabling pH-dependent solubility. The aminoethyl group (pKa ~9–10) adds basicity, facilitating salt formation and interactions with biological targets (e.g., enzymes) .
Phosphinoyl Derivatives: Compounds like 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester exhibit angiotensin-converting enzyme 2 (ACE2) inhibition due to the phosphinoyl group’s strong hydrogen-bonding capacity .
Stability and pH Sensitivity
- Benzyl Ester Stability : Acidic conditions (pH 4) favor benzyl ester bond formation, while neutral/basic conditions promote hydrolysis .
- Comparative Stability: Aminoethyl and hydroxyethyl derivatives are more stable under basic conditions than the carboxymethyl analog due to the absence of acidic protons .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Controlled at 0–25°C to prevent side reactions (e.g., oxidation of sulfanyl groups).
- Atmosphere : Inert gas (N₂/Ar) to avoid moisture-sensitive intermediate degradation .
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance solubility and reaction homogeneity .
Q. Example Yield Optimization :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | γ-Butyrolactone + NH₃, 80°C | 85 |
| 2 | Mercaptoacetic acid, DIPEA, DCM | 72 |
| 3 | BnCl, EDCI/HOBt, RT | 88 |
How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of pyrrolidine derivatives with benzyl ester groups?
Level: Advanced
Answer:
Common side reactions include oxidation of sulfanyl groups , racemization at chiral centers , and ester hydrolysis . Mitigation strategies:
- Oxidation Prevention : Use degassed solvents and reducing agents (e.g., TCEP) to stabilize sulfanyl intermediates .
- Racemization Control : Conduct coupling reactions at low temperatures (0–4°C) and avoid strong bases .
- Ester Stability : Maintain pH < 7 during aqueous workups to prevent hydrolysis .
Q. Experimental Design :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- In-line Monitoring : FTIR or HPLC tracking of reaction progress minimizes over-reaction .
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Level: Advanced
Answer:
- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., pyrrolidine C3-H) and coupling constants to confirm stereochemistry. NOESY can reveal spatial proximity of substituents .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/IPA mobile phases .
- X-ray Crystallography : Defines absolute configuration but requires high-purity crystals .
Q. Example Data Interpretation :
- NMR Shifts : Benzyl ester protons resonate at δ 5.1–5.3 (AB quartet, J = 12 Hz).
- Chiral Purity : >98% ee confirmed via HPLC retention time alignment with known standards .
How should discrepancies in reported biological activities of similar pyrrolidine carbamates be analyzed?
Level: Advanced
Answer:
Contradictions in biological data (e.g., IC₅₀ values) often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Compound Purity : Impurities >2% can skew results; validate via LC-MS and elemental analysis .
- Stereochemical Differences : Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-isomers) .
Q. Resolution Workflow :
Replicate Studies : Use identical assay protocols and batch-tested compounds.
Meta-Analysis : Compare literature data with standardized metrics (e.g., pIC₅₀ ± SEM) .
What strategies are recommended for purifying this compound given its solubility profile?
Level: Basic
Answer:
- Solubility-Based Purification :
- Hydrophobic Interaction : Use silica gel chromatography with gradients of EtOAc/hexane for benzyl ester retention .
- Recrystallization : Dissolve in warm EtOH (40°C) and cool slowly to 4°C for crystal formation .
- Impurity Removal :
- SCX Chromatography : Removes basic byproducts (e.g., unreacted amines) .
Q. Example Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | >50 |
| H₂O | <0.1 |
| MeOH | 10–15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
